

Application Notes and Protocols for Reactions Using Cyclohexyl Methyl Ether

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Compound of Interest

Compound Name: Cyclohexyl methyl ether

Cat. No.: B1265392

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These application notes provide a comprehensive overview of the experimental setup for reactions involving **cyclohexyl methyl ether**. This document includes detailed protocols for its synthesis and cleavage, an evaluation of its potential as a solvent in Grignard reactions, and relevant safety and physical property data.

Physical and Chemical Properties of Cyclohexyl Methyl Ether

Cyclohexyl methyl ether, also known as methoxycyclohexane, is a colorless liquid with a characteristic ether-like odor.^[1] Its stability under many reaction conditions makes it a suitable non-polar solvent and intermediate in various organic syntheses.^[2]

Table 1: Physical and Chemical Properties of **Cyclohexyl Methyl Ether**

Property	Value	Reference(s)
CAS Number	931-56-6	[3][4]
Molecular Formula	C ₇ H ₁₄ O	[3][5]
Molecular Weight	114.19 g/mol	[5]
Boiling Point	133-135 °C	[3][6]
Melting Point	-74 °C	[3][6]
Density	0.86 - 0.875 g/mL	[3][7]
Flash Point	20.7 °C	[3]
Refractive Index	1.4330 - 1.4370	[3]
LogP	1.96550	[3]

Synthesis of Cyclohexyl Methyl Ether via Williamson Ether Synthesis

The most common method for preparing **cyclohexyl methyl ether** is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[2][8][9] In this case, cyclohexanol is deprotonated to form sodium cyclohexoxide, which then undergoes a nucleophilic substitution reaction with a methyl halide.

Experimental Protocol:

Materials:

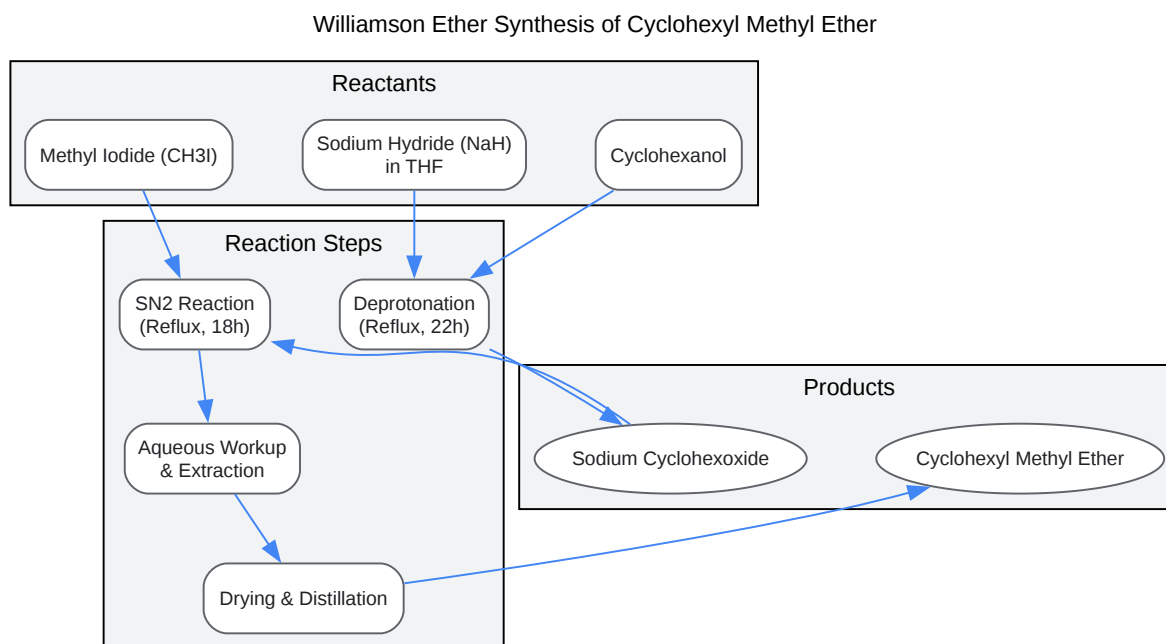
- Cyclohexanol
- Sodium hydride (NaH) 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Methyl iodide (CH₃I)
- Pentane

- Water
- Chloroform
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a two-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 8 g (0.2 mole) of a 60% dispersion of sodium hydride in mineral oil.
- Wash the sodium hydride with pentane to remove the mineral oil and then suspend it in 75 mL of anhydrous tetrahydrofuran.
- Add 10 g (0.10 mole) of cyclohexanol to the suspension via syringe.
- Heat the mixture to reflux for 22 hours.
- After cooling, inject 28.4 g (0.200 mole) of methyl iodide into the flask.
- Heat the resulting mixture to reflux for an additional 18 hours.
- After cooling to room temperature, add water and chloroform to the mixture.
- Separate the aqueous layer and extract it three times with 50 mL portions of chloroform.
- Combine the chloroform extracts and dry them over anhydrous magnesium sulfate.
- Evaporate the solvents under reduced pressure.
- Distill the remaining liquid to afford **cyclohexyl methyl ether** (boiling point 133–134 °C). A typical yield for this procedure is approximately 62%.

Synthesis Workflow:



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Williamson Ether Synthesis Workflow

Cleavage of Cyclohexyl Methyl Ether

Ethers can be cleaved by strong acids, such as HBr and HI.^[10] A common laboratory method for the cleavage of **cyclohexyl methyl ether** to cyclohexanol involves the use of iodotrimethylsilane.

Experimental Protocol:

Materials:

- **Cyclohexyl methyl ether**
- Iodotrimethylsilane

- Chloroform
- Pyridine
- Anhydrous methanol
- Anhydrous diethyl ether
- Silica gel

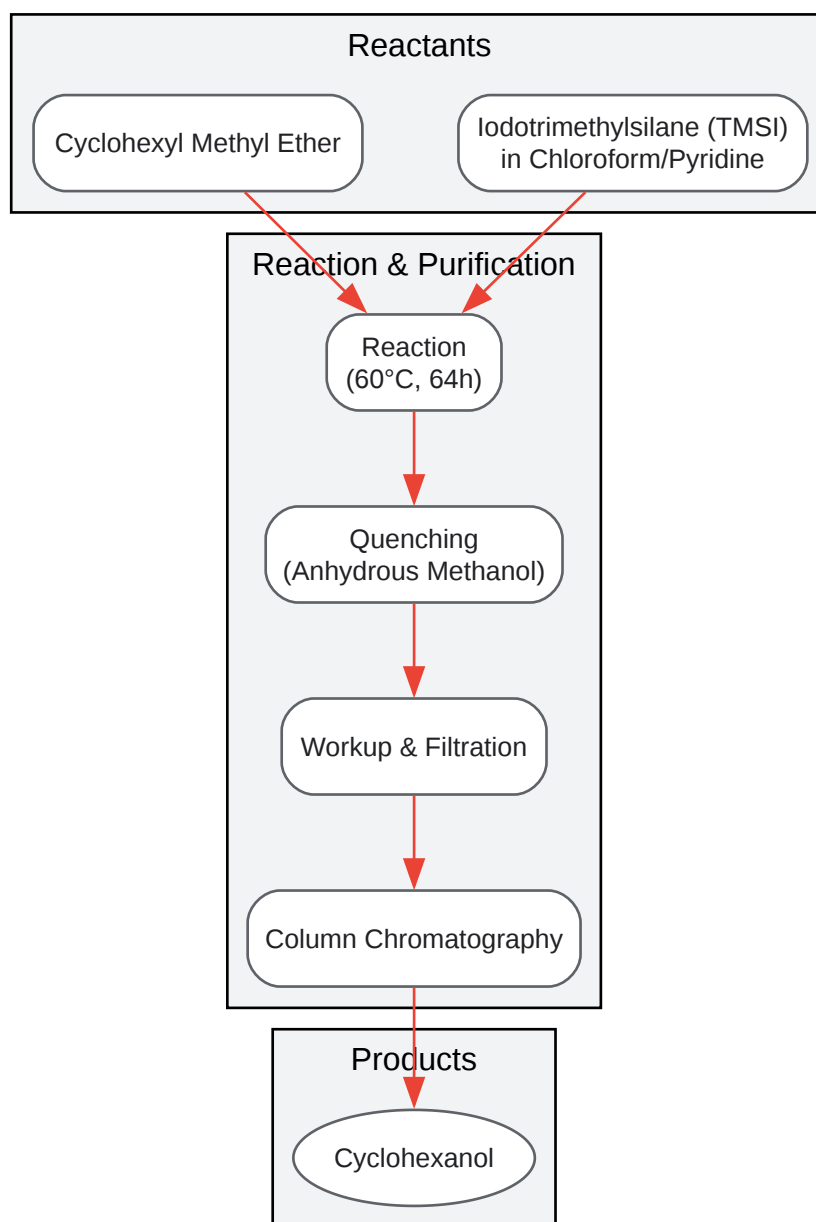
Procedure:

- In an oven-dried, 25-mL round-bottomed flask, place 1.722 g (0.01524 mole) of **cyclohexyl methyl ether**.
- Purge the flask with nitrogen and seal it with a rubber septum.
- Using oven-dried syringes, inject 4 mL of chloroform, 0.5 g (0.006 mole) of pyridine, and 4.8 g (0.024 mole) of freshly prepared iodotrimethylsilane in the specified order. A precipitate will appear, and the solution will turn slightly yellow.
- Heat the mixture at 60 °C for 64 hours without stirring. The reaction progress can be monitored by ^1H NMR spectroscopy.
- After the reaction is complete, add 2 mL of anhydrous methanol and cool the mixture to room temperature.
- Remove the volatile components using a rotary evaporator.
- Add approximately 10 mL of anhydrous diethyl ether to the residue and filter the suspension to remove pyridinium hydroiodide.
- Wash the flask and the filter cake thoroughly with about 50 mL of anhydrous ether.
- Evaporate the ether from the filtrate.
- Purify the residual oil by chromatography on 70 g of silica gel using anhydrous ether as the eluent.

- Combine the fractions containing the product and evaporate the solvent to yield cyclohexanol. This procedure typically yields 83-89% of cyclohexanol.[11]

Cleavage Reaction Workflow:

Cleavage of Cyclohexyl Methyl Ether



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Ether Cleavage Reaction Workflow

Cyclohexyl Methyl Ether in Grignard Reactions

While diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions, other ethers like **cyclohexyl methyl ether** can be considered.^{[12][13]} The choice of solvent can significantly impact the reaction's initiation, yield, and safety.^[12] Greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be effective and in some cases, superior to traditional solvents.^{[2][14]}

General Protocol for a Grignard Reaction (Adapted for Cyclohexyl Methyl Ether):

Materials:

- Magnesium turnings
- Organic halide (e.g., bromocyclohexane)
- Anhydrous **cyclohexyl methyl ether**
- Iodine crystal (as an initiator)
- Electrophile (e.g., a ketone or ester)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)

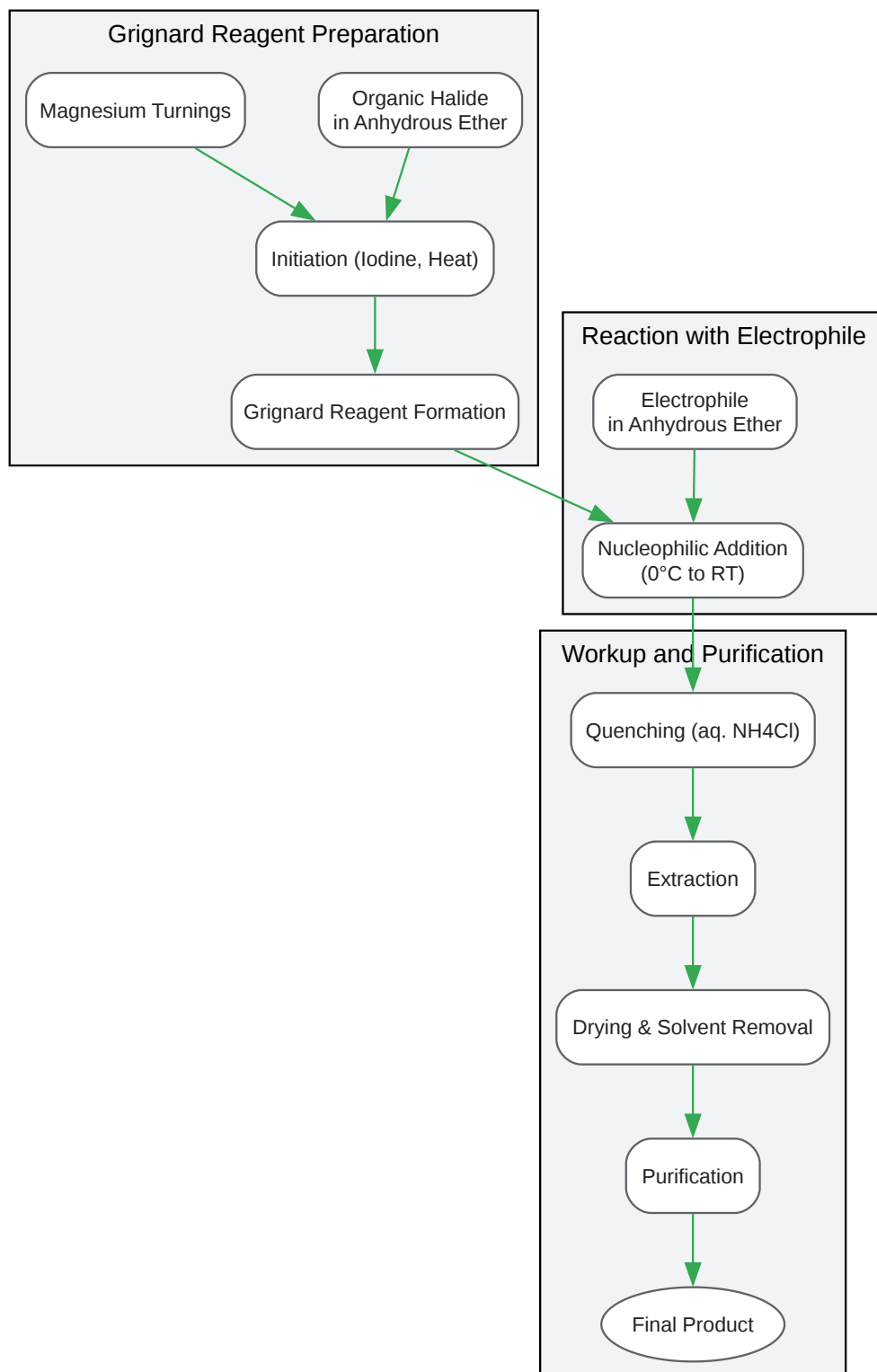
Procedure:

- Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
- Place magnesium turnings (2.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a dropping funnel, and an inert gas inlet.
- Add a small crystal of iodine to activate the magnesium.

- Prepare a solution of the organic halide (2.1 equivalents) in anhydrous **cyclohexyl methyl ether** in the dropping funnel.
- Add a small portion (approximately 10%) of the halide solution to the magnesium. The reaction should initiate, as indicated by bubble formation and a gentle reflux. Gentle warming may be necessary to start the reaction.
- Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.
- After the addition is complete, continue stirring for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
- Cool the Grignard reagent solution to 0 °C using an ice bath.
- Add a solution of the electrophile (1.0 equivalent) in anhydrous **cyclohexyl methyl ether** dropwise to the stirred Grignard reagent.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and remove the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography or distillation.

Grignard Reaction Workflow:

General Grignard Reaction Workflow

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General Grignard Reaction Workflow

Solvent Comparison for Grignard Reactions:

The choice of an ether solvent is crucial for the stability and reactivity of the Grignard reagent. The following table compares **cyclohexyl methyl ether** with other common solvents.

Table 2: Comparison of Solvents for Grignard Reactions

Solvent	Boiling Point (°C)	Flash Point (°C)	Peroxide Formation	Typical Yield	Reference(s)
Diethyl Ether	35	-45	High	Good to Excellent	[12]
Tetrahydrofuran (THF)	66	-14	High	Good to Excellent	[12]
2-Methyltetrahydrofuran (2-MeTHF)	80	-11	Low	Excellent	[2] [14]
Cyclopentyl Methyl Ether (CPME)	106	-1	Low	Good	[14]
Cyclohexyl Methyl Ether	133-135	20.7	Low	Good (Expected)	[3] [6]

The higher boiling point of **cyclohexyl methyl ether** could be advantageous for reactions requiring higher temperatures. Its lower tendency to form peroxides compared to diethyl ether and THF enhances safety. However, its higher boiling point may also make it more difficult to remove after the reaction.

Safety Precautions

Cyclohexyl methyl ether is a highly flammable liquid and vapor.[\[5\]](#) Appropriate safety measures, such as working in a well-ventilated fume hood and avoiding ignition sources, are essential. It is also important to handle all reagents, especially sodium hydride and Grignard

reagents, under an inert atmosphere as they are moisture-sensitive. Always consult the Safety Data Sheet (SDS) before handling any chemicals.

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